molecular formula C13H16N2S B2447668 Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine CAS No. 886494-14-0

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Cat. No. B2447668
CAS RN: 886494-14-0
M. Wt: 232.35
InChI Key: BODLDGBIAIUIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine, also known as PTZIPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. PTZIPA is a selective antagonist of the GABAA receptor, which plays a crucial role in the regulation of neuronal activity.

Scientific Research Applications

Anticancer Applications

Research demonstrates the synthesis and evaluation of thiazole derivatives for their potential anticancer activity. For instance, a study focused on synthesizing new thiazol-4-amine derivatives and testing them against various human cancer cell lines, showing good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019).

Synthesis Techniques

Thiazol-2-amines have been synthesized using various techniques, including microwave-assisted Hantzsch thiazole synthesis, which offers a novel approach to their production (Kamila, Mendoza, & Biehl, 2012).

Metal Complex Synthesis

Research has been conducted on synthesizing novel metal complexes using thiazol-2-amine derivatives, demonstrating their utility in creating complex chemical structures (Al-Amiery, Yousif, & Shakir, 2009).

DNA Interaction Studies

Studies have explored the role of isopropyl-thiazole in binding to the DNA minor groove, offering insights into gene targeting and drug development (Anthony et al., 2004).

Antimicrobial and Antifungal Activity

Thiazol-2-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Siddiqui & Alam, 2016).

Broad-Spectrum Anthelmintic Activity

Isothiourea derivatives of thiazole have shown broad-spectrum anthelmintic activity, indicating their potential in treating various parasitic infections (Brewer et al., 1987).

Structural Studies

Research into the molecular and crystal structure of thiazol-2-amine derivatives offers valuable insights into their chemical properties and potential applications in various fields (Weber & Petcher, 1978).

Applications in Corrosion Inhibition

Thiazoles have been studied for their role as corrosion inhibitors, particularly in protecting copper surfaces in acidic environments (Farahati et al., 2019).

properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10(2)14-8-12-9-15-13(16-12)11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODLDGBIAIUIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.